molecular formula C19H24N4O2S B11242723 N-(3-acetamidophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

N-(3-acetamidophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11242723
M. Wt: 372.5 g/mol
InChI Key: MXYFIEBIUJTNJL-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a synthetic compound that features a unique combination of an imidazole ring, a cyclohexyl group, and an acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated acetamidophenyl derivatives.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The cyclohexyl group and acetamidophenyl moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combination of a cyclohexyl group, an imidazole ring, and an acetamidophenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other imidazole-containing compounds .

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H24N4O2S/c1-14(24)21-15-6-5-7-16(12-15)22-18(25)13-26-19-20-10-11-23(19)17-8-3-2-4-9-17/h5-7,10-12,17H,2-4,8-9,13H2,1H3,(H,21,24)(H,22,25)

InChI Key

MXYFIEBIUJTNJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3

Origin of Product

United States

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